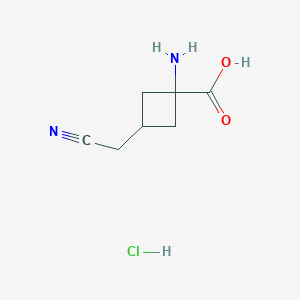
trans-1-Amino-3-(cyanomethyl)cyclobutane-1-carboxylicacidhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trans-1-Amino-3-(cyanomethyl)cyclobutane-1-carboxylic acid hydrochloride (CAS: 2231665-85-1) is a fascinating compound with potential applications in various fields. Let’s explore its properties and uses.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is the Suzuki–Miyaura coupling, which connects two fragments using a palladium-catalyzed cross-coupling reaction. In this case, transmetalation occurs with boron reagents, specifically organoboron compounds. These reagents transfer nucleophilic organic groups to palladium, forming the desired Pd–C bond .
Reaction Conditions:: The specific conditions for the Suzuki–Miyaura coupling may vary, but typically involve mild reaction temperatures, suitable solvents, and appropriate catalysts. Boron reagents, such as organotrifluoroborates, play a crucial role in this process.
Chemical Reactions Analysis
Reactions:: Trans-1-amino-3-(cyanomethyl)cyclobutane-1-carboxylic acid hydrochloride can participate in various reactions, including oxidation, reduction, and substitution. Its reactivity depends on the functional groups present.
Common Reagents and Conditions::Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) may be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can reduce the cyano group.
Substitution: Nucleophilic substitution reactions can replace the amino group.
Major Products:: The specific products formed depend on the reaction conditions. For example, reduction of the cyano group could yield an amine, while oxidation might lead to a carboxylic acid derivative.
Scientific Research Applications
This compound finds applications in:
Medicine: Potential as a drug candidate due to its unique structure.
Chemical Biology: Studying its interactions with biological targets.
Industry: As a building block for more complex molecules.
Mechanism of Action
The exact mechanism by which trans-1-amino-3-(cyanomethyl)cyclobutane-1-carboxylic acid hydrochloride exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, researchers often compare this compound with related structures to understand its uniqueness and potential advantages.
Properties
Molecular Formula |
C7H11ClN2O2 |
|---|---|
Molecular Weight |
190.63 g/mol |
IUPAC Name |
1-amino-3-(cyanomethyl)cyclobutane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H10N2O2.ClH/c8-2-1-5-3-7(9,4-5)6(10)11;/h5H,1,3-4,9H2,(H,10,11);1H |
InChI Key |
LXENLYLIVJJZQV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(C(=O)O)N)CC#N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


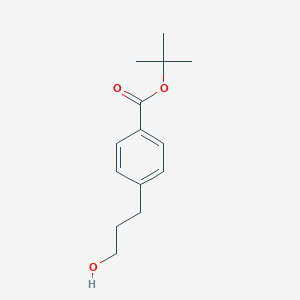



![Methyl (S)-2'-oxo-1'-phenyl-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13039483.png)
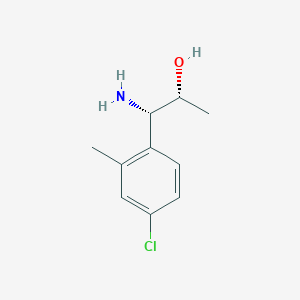
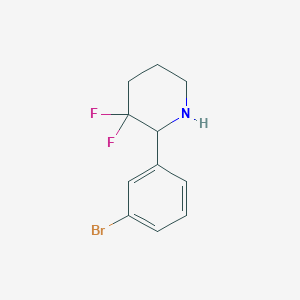
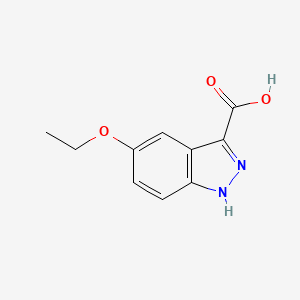

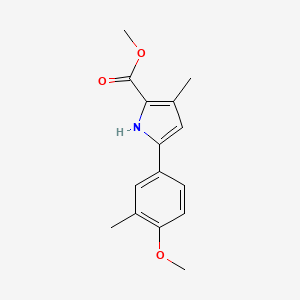

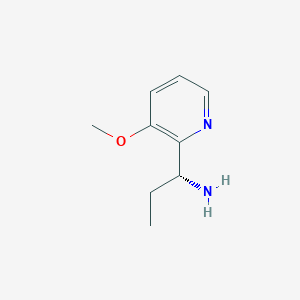

![1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B13039553.png)
